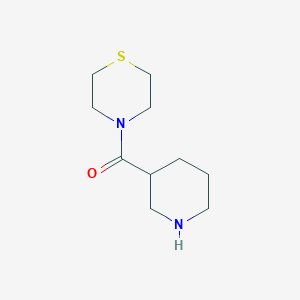

4-(Piperidine-3-carbonyl)thiomorpholine

Description

4-(Piperidine-3-carbonyl)thiomorpholine is a heterocyclic compound featuring a thiomorpholine ring (a six-membered ring containing sulfur and nitrogen) linked to a piperidine moiety via a carbonyl group. The sulfur atom in thiomorpholine enhances lipophilicity compared to its oxygen-containing morpholine analogues, while the piperidine-3-carbonyl group introduces hydrogen-bonding capabilities and steric complexity .

Properties

CAS No. |

1042784-02-0 |

|---|---|

Molecular Formula |

C10H18N2OS |

Molecular Weight |

214.33 g/mol |

IUPAC Name |

piperidin-3-yl(thiomorpholin-4-yl)methanone |

InChI |

InChI=1S/C10H18N2OS/c13-10(9-2-1-3-11-8-9)12-4-6-14-7-5-12/h9,11H,1-8H2 |

InChI Key |

XFLUDINKUMOUGB-UHFFFAOYSA-N |

SMILES |

C1CC(CNC1)C(=O)N2CCSCC2 |

Canonical SMILES |

C1CC(CNC1)C(=O)N2CCSCC2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Conformational Comparisons

2.1. Thiomorpholine vs. Morpholine Analogues

Key Structural Differences :

- Thiomorpholine : Contains a sulfur atom in place of oxygen in morpholine. This substitution increases lipophilicity (logP values typically 0.5–1.0 units higher) and introduces a metabolically labile site prone to oxidation (forming sulfoxides or sulfones) .

- Morpholine : Oxygen atom enables stronger hydrogen bonding but reduces membrane permeability compared to thiomorpholine derivatives.

- Crystal Packing: 4-(4-Nitrophenyl)thiomorpholine forms centrosymmetric dimers via C–H···O hydrogen bonds involving sulfur-adjacent methylene groups, a feature absent in morpholine analogues .

2.2. Piperidine-3-carbonyl vs. Other Substituents

- Sulfonyl Groups : Derivatives like 4-(6-hydrazinylpyridin-3-ylsulfonyl)thiomorpholine () exhibit enhanced polarity and DNA gyrase affinity due to the sulfonyl group’s electron-withdrawing nature .

- Nitro/Amino Groups: 4-(4-Nitrophenyl)thiomorpholine () and its reduced 4-thiomorpholinoaniline derivative show divergent reactivity; the nitro group facilitates aromatic substitution, while the amino group enables amide coupling in drug scaffolds .

3.1. Antimicrobial Activity

- The sulfur atom’s oxidation state (sulfide vs. sulfone) modulates antibacterial activity; sulfones (e.g., 4-thiomorpholine 1,1-dioxide derivatives) display higher polarity and altered target binding .

3.2. Enzyme Inhibition

- Thiomorpholine-containing compounds (e.g., kinase inhibitors) leverage sulfur’s soft nucleophilicity for covalent or non-covalent interactions with catalytic residues .

Physicochemical and Metabolic Properties

- Metabolism : Thiomorpholine derivatives are susceptible to oxidation at sulfur, forming sulfoxides (e.g., thiomorpholine S-oxide in ) or sulfones (), which may alter activity or toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.